molecular formula C10H9N3OS B610068 (5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B610068
M. Wt: 219.27 g/mol
InChI Key: QXOIZYPBCJHYLN-YVMONPNESA-N
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Preparation Methods

PFM39 can be synthesized through various chemical routes. One common method involves the reaction of 4-aminobenzaldehyde with thiosemicarbazide to form the intermediate, which is then cyclized to produce PFM39 . The reaction conditions typically involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

PFM39 undergoes several types of chemical reactions:

    Oxidation: PFM39 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: PFM39 can undergo substitution reactions where one of its functional groups is replaced by another group.

    Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. Conditions may include varying temperatures, solvents like DMSO, and catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5-

InChI Key

QXOIZYPBCJHYLN-YVMONPNESA-N

SMILES

O=C1N=C(N)S/C1=C\C2=CC=C(N)C=C2

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=N)S2)N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PFM39

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
(5Z)-5-[(4-aminophenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

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